2,6-Dimethylocta-5,7-dien-4-ol
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Overview
Description
2,6-Dimethylocta-5,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as geraniol and nerol, depending on its stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-4-ol can be achieved through several methods. One common method involves the reduction of citral, a naturally occurring compound found in the essential oils of plants like lemongrass. The reduction process typically uses sodium borohydride (NaBH4) as the reducing agent under mild conditions .
Another synthetic route involves the isomerization of linalool, another monoterpenoid alcohol. This process can be catalyzed by acids or bases, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through distillation and purification processes. Additionally, chemical synthesis methods, such as the reduction of citral, are scaled up for industrial production to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-5,7-dien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Thioacetic acid, triphenylphosphine.
Major Products
Oxidation: Geranial, neral.
Reduction: 2,6-Dimethyloctanol.
Substitution: Thioacetates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-5,7-dien-4-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular processes. For example, its pheromone activity in insects is mediated through binding to olfactory receptors, triggering behavioral responses .
In medicinal applications, its antimicrobial effects are thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
2,6-Dimethylocta-5,7-dien-4-ol is similar to other monoterpenoid alcohols such as:
Geraniol: Another isomer with similar chemical properties but different stereochemistry.
Nerol: The cis-isomer of geraniol, also found in essential oils.
Linalool: A related compound with a slightly different structure, commonly used in fragrances and flavors.
The uniqueness of this compound lies in its specific stereochemistry and its distinct applications in various fields, from chemistry to biology and industry .
Properties
CAS No. |
112369-53-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-dimethylocta-5,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8,10-11H,1,6H2,2-4H3 |
InChI Key |
URNNEBUYFWSLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=C(C)C=C)O |
Origin of Product |
United States |
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